![molecular formula C18H18N2O B1346067 1-(4-甲氧基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 3380-73-2](/img/structure/B1346067.png)

1-(4-甲氧基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚

描述

“1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of harmine . It has been studied for its potential antitumor activities and anti-metastasis mechanism . It’s also known as a histone deacetylase (HDAC) inhibitor .

Synthesis Analysis

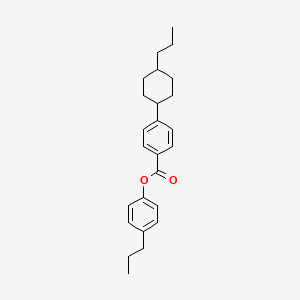

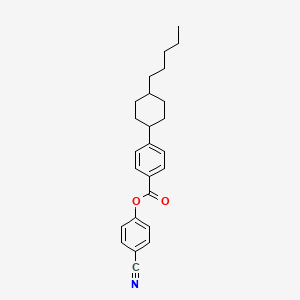

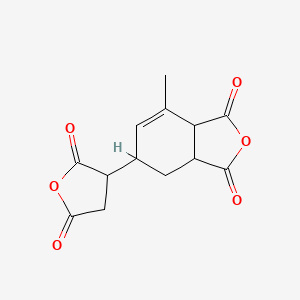

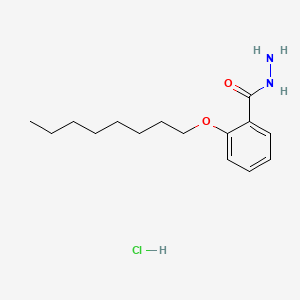

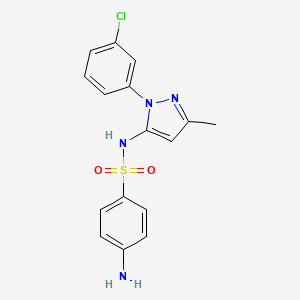

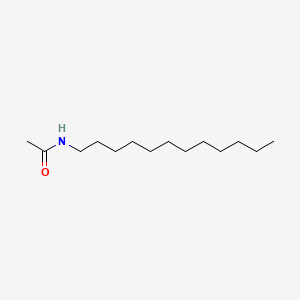

The synthesis of this compound involves a catalyst-free amidation of methyl ester using methylamine under mild conditions . The yield of the synthesis process is reported to be 60% .Molecular Structure Analysis

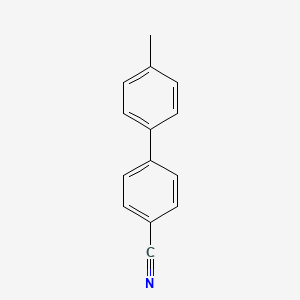

The molecular structure of this compound is complex, with multiple aromatic rings and a methoxy group attached to one of the phenyl rings . The NMR spectra provide detailed information about the structure .Chemical Reactions Analysis

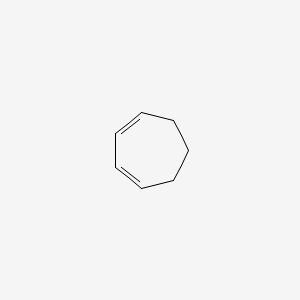

The compound undergoes various chemical reactions, including Diels–Alder reactions with highly reactive dienophiles . It also exhibits significant antiproliferation activity against human cancer cell lines .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 245–247°C . Its NMR spectra provide detailed information about its physical and chemical properties .科学研究应用

立体异构体的合成

该化合物已用于合成所有四种立体异构体的色胺或四氢-β-咔啉 . 这些衍生物的立体化学与细胞活力密切相关 .

抗HIV活性

色胺衍生物,包括“1-(4-甲氧基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚”,因其抗HIV活性而备受关注 .

抗炎活性

抗利什曼原虫活性

抗锥虫活性

抗肿瘤活性

该化合物已用于抗肿瘤活性。 衍生物的立体化学与细胞活力密切相关 .

抗癌药物

吲哚衍生物的生物潜力

吲哚衍生物,包括“1-(4-甲氧基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚”,具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 .

作用机制

Target of Action

The compound 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as a tryptoline or tetrahydro-β-carboline derivative, is part of a large group of natural and synthetic alkaloids Similar derivatives have been known to exhibit anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .

Mode of Action

It’s known that the stereochemistry of tryptoline derivatives is related to their biological activities . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific stereochemical configuration.

Biochemical Pathways

Indole derivatives, which include tryptoline, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A study on a related compound, emvododstat, indicates that it may be a strong cyp2d6 inhibitor . This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that the stereochemistry of tryptoline derivatives is related to cell viability . This suggests that the compound could potentially have cytotoxic effects, depending on its specific stereochemical configuration.

Action Environment

It’s known that the structural modification of tryptoline derivatives can improve their bioactivities . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.

生化分析

Biochemical Properties

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to somatostatin receptors, influencing signaling pathways related to cell growth and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound modulates cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . These effects underscore its potential in cancer therapy.

Molecular Mechanism

At the molecular level, 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exerts its effects through various mechanisms. It binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also acts as an inhibitor of histone deacetylases, resulting in changes in gene expression that promote cell death . These molecular interactions are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it maintains its biological activity over extended periods, although some degradation products may form . These findings are important for its potential therapeutic use.

Dosage Effects in Animal Models

The effects of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining its safety and efficacy in clinical applications.

Metabolic Pathways

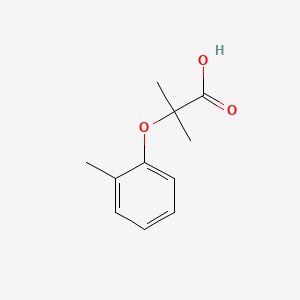

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is primarily in the nucleus and cytoplasm. It can localize to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications, which are crucial for its biological activity.

属性

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPCPUZQSFRMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276761 | |

| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3380-73-2 | |

| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the optimal conditions identified for synthesizing 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole via the Maillard reaction?

A1: The research employed LC-MS to optimize the synthesis of four new 6-methoxy-tetrahydro-β-carboline derivatives, including 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, through the Maillard reaction. The study identified that a catalyst loading of 7 mole %, a temperature below 50°C, and a reaction time of 5 hours yielded the highest yields (over 70%) for these compounds [].

Q2: How was 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole characterized in the study?

A2: The study utilized electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass spectrometry (ESI-MS/MS) to characterize the synthesized 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. These techniques provided valuable insights into the compound's mass fragmentation patterns, contributing to its structural elucidation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)